![molecular formula C63H119NO B12560298 N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide CAS No. 192516-29-3](/img/structure/B12560298.png)
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide is a complex organic compound derived from cholestane It is characterized by its unique structure, which includes a cholestane backbone linked to a long-chain amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide typically involves the reaction of cholestane derivatives with long-chain fatty amides. The process begins with the preparation of cholestane derivatives, which are then reacted with octadecyloctadecanamide under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, resulting in reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Applications De Recherche Scientifique
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential role in biological processes and interactions with cellular components.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5alpha-Cholestan-3-one: A related compound with a similar cholestane backbone but different functional groups.
5alpha-Cholestan-3beta-ol: Another similar compound with a hydroxyl group instead of an amide group.
Uniqueness
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide is unique due to its specific structure, which combines a cholestane backbone with a long-chain amide
Propriétés
Numéro CAS |
192516-29-3 |
|---|---|
Formule moléculaire |
C63H119NO |
Poids moléculaire |
906.6 g/mol |
Nom IUPAC |
N-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-octadecyloctadecanamide |
InChI |
InChI=1S/C63H119NO/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-51-64(61(65)42-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-47-49-62(6)55(52-56)43-44-57-59-46-45-58(54(5)41-39-40-53(3)4)63(59,7)50-48-60(57)62/h53-60H,8-52H2,1-7H3/t54-,55+,56?,57+,58-,59+,60+,62+,63-/m1/s1 |
Clé InChI |
SHIWLYRAHFTXGW-HLJQALLESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN(C1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)C(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)C(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


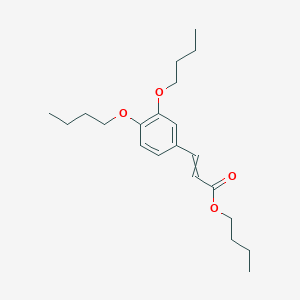
![(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12560233.png)
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
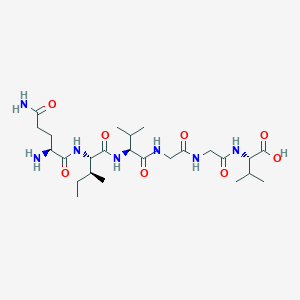

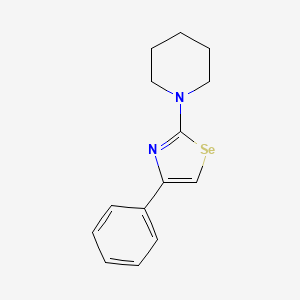
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
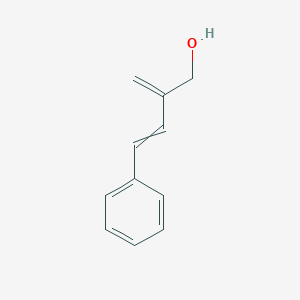

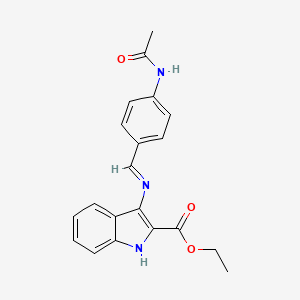

![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
